Iso Fluconazole

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Ensure batch release compliance with Iso Fluconazole (CAS 89429-59-4), the certified Fluconazole EP/USP Impurity A reference standard. This regioisomer exhibits a unique retention time and spectral profile, distinct from Impurity B/C, ensuring accurate quantification and method specificity per EP/USP monographs. Essential for ANDA/NDA stability-indicating HPLC validation and GMP QC release testing. Avoid misidentification risks with verified purity reference material.

Molecular Formula C13H12F2N6O
Molecular Weight 306.27 g/mol
CAS No. 89429-59-4
Cat. No. B194805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Fluconazole
CAS89429-59-4
SynonymsIso Fluconazole;  (2RS)-(2,4-Difluorophenyl)-α-(4H-1,2,4-triazol-4-ylmethyl)-1H-1,2,4-triazole-1-ethanol; 
Molecular FormulaC13H12F2N6O
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O
InChIInChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2
InChIKeySAXXZPKHUDPGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Iso Fluconazole (CAS 89429-59-4) as a Critical Reference Standard and Process-Related Impurity in Antifungal Drug Manufacturing


Iso Fluconazole (CAS 89429-59-4), a regioisomeric analog of the triazole antifungal agent Fluconazole, is primarily classified as Fluconazole EP Impurity A and USP Impurity A . It is not a primary therapeutic agent but a process-related impurity and degradation product . Its specific molecular formula (C13H12F2N6O) and weight (306.27 g/mol) distinguish it from other fluconazole-related impurities, making it a vital component for analytical quality control in pharmaceutical manufacturing .

Why Procuring Generic 'Fluconazole Impurity' Without Specifying CAS 89429-59-4 Risks Analytical Failure and Regulatory Non-Compliance


Fluconazole drug substance contains multiple potential impurities, including positional isomers, stereoisomers, and degradation products. Using an unverified or incorrect impurity reference standard, such as substituting Fluconazole Impurity B (CAS 871550-15-1) or Impurity C for Impurity A, can lead to inaccurate quantification, misidentification of impurity peaks, and failed batch release testing [1]. Iso Fluconazole (CAS 89429-59-4) possesses a unique retention time and spectral profile that are specific to this regioisomer, making it essential for the precise monitoring of this particular impurity as mandated by pharmacopoeial monographs . Generic substitution undermines the validation of analytical methods and compromises the safety and efficacy data required for regulatory filings [2].

Quantitative Differentiation of Iso Fluconazole (CAS 89429-59-4) Against Common Fluconazole Impurities


Distinct Molecular Formula and Weight Differentiate Iso Fluconazole from Fluconazole Impurity B

Iso Fluconazole (Fluconazole EP Impurity A) has a molecular formula of C13H12F2N6O and a molecular weight of 306.27 g/mol . In contrast, Fluconazole Impurity B (EP), a common comparator, has a molecular formula of C15H14FN9O and a molecular weight of 355.33 g/mol [1]. This significant difference in elemental composition and mass enables unambiguous identification and quantification via high-resolution mass spectrometry (HRMS) and elemental analysis, preventing cross-contamination and ensuring the correct impurity is being monitored.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pharmacopoeial Identity and Purity Specifications for Iso Fluconazole as a Certified Reference Material

Iso Fluconazole is designated as Fluconazole EP Impurity A and USP Impurity A, and it is supplied as a Pharmaceutical Secondary Standard or Certified Reference Material (CRM) with a certified purity of ≥98.0% or ≥99.0% [1]. In contrast, research-grade fluconazole or its unqualified impurities may have variable or unspecified purity, rendering them unsuitable for quantitative applications. For instance, a USP monograph specifies that any single unknown impurity in fluconazole API must not exceed 0.10%, a threshold that requires a high-purity, well-characterized reference standard for accurate measurement .

Pharmacopoeial Standards Method Validation Quality Assurance

Specific Storage and Handling Requirements Due to Light Sensitivity

Iso Fluconazole is reported to be light-sensitive and requires storage under an inert atmosphere in airtight, light-resistant containers . This specific stability characteristic is a critical parameter for procurement and laboratory handling. In contrast, Fluconazole drug substance does not carry the same strict photolability warning in its standard monographs, making this a unique differentiator for planning inventory management, method development (e.g., forced degradation studies), and ensuring long-term standard integrity [1]. Ignoring this property could lead to degradation of the reference standard, resulting in inaccurate quantification and failed system suitability tests.

Stability Studies Compound Handling GMP Compliance

Primary Application Scenarios for Iso Fluconazole (CAS 89429-59-4) in Pharmaceutical Development and Quality Control


Development and Validation of Stability-Indicating HPLC Methods for Fluconazole API

Iso Fluconazole is used as a primary reference standard to develop and validate a stability-indicating HPLC method for fluconazole drug substance. Its unique retention time, distinct from fluconazole and other impurities, is critical for establishing system suitability criteria, such as resolution and relative retention time (RRT) . The method's specificity is proven by demonstrating the baseline separation of Iso Fluconazole from the fluconazole peak and other forced degradation products. This validation is essential for both new drug applications (NDAs) and abbreviated new drug applications (ANDAs) [1].

Quantitative Batch Release and Stability Testing of Fluconazole Drug Products

In GMP quality control laboratories, Iso Fluconazole is used as a certified reference standard to quantify the level of this specific impurity in fluconazole API and finished drug products. The USP and EP monographs set strict limits for individual impurities (e.g., NMT 0.10% or 0.20%) . Using the correct reference standard with a certified purity (e.g., 99.0%) ensures that the calculated impurity levels are accurate, traceable, and compliant with regulatory specifications, thereby preventing the release of substandard or adulterated drug products [1].

Forced Degradation Studies to Establish Degradation Pathways and Validate Method Specificity

Iso Fluconazole serves as a key marker in forced degradation (stress) studies of fluconazole. By subjecting fluconazole to various stress conditions (e.g., heat, light, oxidation), scientists can monitor the formation of Iso Fluconazole and other degradation products. Its specific retention time and spectral properties allow for its identification and quantification, helping to establish the drug's degradation pathways and demonstrate that the analytical method can resolve all potential impurities from the main drug peak . This is a regulatory requirement for demonstrating the stability-indicating nature of the analytical method [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso Fluconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.